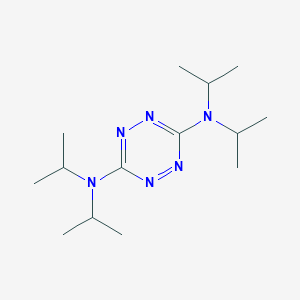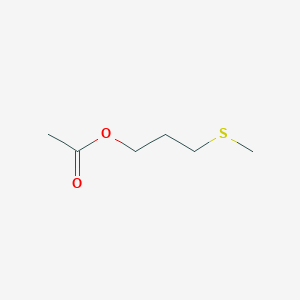
3-(Methylthio)propyl acetate
Descripción general
Descripción
3-(Methylthio)propyl acetate, also known as 3-MTPA, is a compound that can be synthesized from methionine through the Ehrlich pathway in yeasts. This pathway involves transamination, decarboxylation, and reduction, leading to the formation of methionol, which can then be converted to 3-MTPA by alcohol acetyl transferase . The compound is used in the production of savory aroma compositions, such as meat, potato, and cheese flavorings, due to its characteristic odor .
Synthesis Analysis
The synthesis of 3-MTPA has been achieved using Saccharomyces cerevisiae, which can convert amino acids to flavor alcohols. By optimizing the glucose feeding regime and overexpressing the alcohol acetyl transferase gene ATF1, high concentrations of 3-MTPA were produced . Additionally, 3-Methylthiopropionaldehyde diethyl acetal, a related compound, was synthesized from 3-methylthiopropional with ethanol and triethyl orthoformate, with the reaction mechanism speculated based on various analytical techniques .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of 3-MTPA, they do discuss the structures of related compounds. For instance, the molecular and solid-state structures of a thiazolidin-5-ylidene acetate were determined using X-ray diffraction and NMR techniques . Similarly, the structure of a methyl isoxazolidin acetate was characterized by XRD, FT-IR, UV-VIS, and NMR, with theoretical calculations providing insights into the chemical activities and properties .
Chemical Reactions Analysis
The production of 3-MTPA involves the Ehrlich pathway, where methionol is further derivatized to 3-MTPA by alcohol acetyl transferase . The synthesis of related compounds involves various reactions, such as the cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene and the Paal-Knorr cyclization reaction to form furans, pyrroles, and thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-MTPA are not directly discussed in the provided papers. However, the properties of related compounds have been studied. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate was developed for the analysis of primary amines, with its fluorescent derivatives showing good stability in acidic and basic solutions . Theoretical investigations of other compounds have provided insights into spectroscopic, electronic, and thermodynamic properties, which could be analogous to those of 3-MTPA .
Aplicaciones Científicas De Investigación
Aroma Profile in Foods
Sakamoto et al. (2002) analyzed sulfur-containing compounds in the aromatic volatiles of melon, identifying 3-(methylthio)propyl acetate as a significant compound with a sweet grassy odor, contributing to the grassy aroma of 'Miyabi' melons (Sakamoto et al., 2002).
Food Chemistry and Microbial Synthesis
In the field of food chemistry, Du et al. (2021) described the use of a synthetic microbial community for enhancing the content of 3-(methylthio)-1-propanol, a related compound to 3-(methylthio)propyl acetate, to improve flavor quality in Baijiu, a Chinese alcoholic beverage (Du et al., 2021). Similarly, Etschmann et al. (2008) utilized Saccharomyces cerevisiae for the production of 3-(methylthio)-propylacetate (3-MTPA), highlighting its use in savory aroma compositions like meat, potato, and cheese flavorings (Etschmann et al., 2008).
Chemical Synthesis and Transformation
Yin et al. (2008) described a novel approach for the synthesis of 3-methylthio-substituted compounds, including derivatives related to 3-(methylthio)propyl acetate, demonstrating its significance in organic chemistry (Yin et al., 2008).
Environmental and Atmospheric Studies
Cuevas et al. (2005) explored the kinetics of gas-phase reactions of various acetates, including n-propyl acetate, a structurally related compound, providing insights into atmospheric chemistry and environmental impacts (Cuevas et al., 2005).
Medical and Biological Applications
Mochalski et al. (2013) investigated the release and uptake of volatile organic compounds, including n-propyl acetate, by human hepatocellular carcinoma cells (HepG2), indicating potential applications in medical diagnostics and understanding cellular metabolism (Mochalski et al., 2013).
Mecanismo De Acción
Target of Action
3-(Methylthio)propyl acetate is a compound with a wide range of applications, particularly in the fragrance industry . .
Mode of Action
It is known to be an acetate ester obtained by the formal condensation of the hydroxy group of 3-(methylsulfanyl)propan-1-ol with acetic acid . It is functionally related to 3-methylthiopropanol .
Pharmacokinetics
Its physical and chemical properties such as molecular weight (148223), density (1041 g/cm3), boiling point (96°C/14mmHg), and vapor pressure (0247mmHg at 25°C) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
It is known to be used in the fragrance industry, suggesting that it may interact with olfactory receptors to produce a scent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Methylthio)propyl acetate. For instance, its volatility may be affected by temperature, which could influence its scent profile. Additionally, safety precautions indicate that it should be kept away from heat, hot surfaces, open flames, and sparks .
Safety and Hazards
Propiedades
IUPAC Name |
3-methylsulfanylpropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQTNIAYMRVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168087 | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with fatty, estery odour | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
201.00 to 202.00 °C. @ 760.00 mm Hg | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water; soluble in alcohol and oils | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.036-1.044 | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-(Methylthio)propyl acetate | |
CAS RN |
16630-55-0 | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylthio)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(METHYLTHIO)PROPYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN6YR3CJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(Methylthio)propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What kind of aroma is 3-(Methylthio)propyl acetate associated with?
A: 3-(Methylthio)propyl acetate is often described as having a sweet, grassy, or cucumber-like aroma. [, ] It plays a significant role in the overall aroma profile of muskmelon 'Miyabi' and likely contributes to the characteristic aroma of other fruits and fermented products. [, ]
Q2: How does the concentration of 3-(Methylthio)propyl acetate change during food processing?
A: Research shows that 3-(Methylthio)propyl acetate levels can fluctuate during food processing. For instance, in whisky production, the compound decreases rapidly during aging and disappears within three years. [] This suggests that processing techniques can impact the final aroma profile of food and beverages by influencing the concentration of volatile sulfur compounds like 3-(Methylthio)propyl acetate.
Q3: Can you elaborate on the analytical methods used to detect and quantify 3-(Methylthio)propyl acetate in food samples?
A3: Several analytical techniques have been employed to study 3-(Methylthio)propyl acetate in various samples. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique allows for the separation and identification of volatile compounds based on their mass-to-charge ratio, enabling both qualitative and quantitative analysis. [, , , , , , ]
- Gas chromatography-olfactometry (GC-O): This method couples gas chromatography with a human assessor, who sniffs the eluting compounds and provides information about their odor characteristics and intensity. [, ]
- Solid-phase microextraction (SPME): This technique involves the extraction of volatile compounds from a sample onto a coated fiber, followed by analysis using gas chromatography. SPME is known for its simplicity, sensitivity, and ability to analyze a wide range of analytes. [, , ]
- Flame photometric detector (FPD): This detector is specifically sensitive to sulfur-containing compounds and is often used in conjunction with gas chromatography to quantify these compounds in complex mixtures. []
Q4: Are there any studies comparing the effectiveness of different extraction methods for 3-(Methylthio)propyl acetate?
A: Yes, a study comparing solid-phase microextraction (SPME) and liquid-liquid continuous extraction (LLCE) for analyzing volatile flavor compounds in crab-like flavorants found that SPME was more effective in detecting 3-(Methylthio)propyl acetate and other volatile components. [] Another study on melon aroma analysis found that the Porapak Q column concentration method (PQM) was superior to direct headspace sampling (DHSM) and simultaneous distillation extraction (SDEM) in quantifying a wider range of volatile compounds, including 3-(Methylthio)propyl acetate. [] These findings highlight the importance of choosing an appropriate extraction method based on the target analyte and sample matrix.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





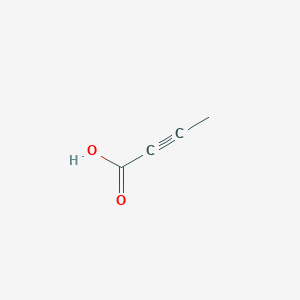



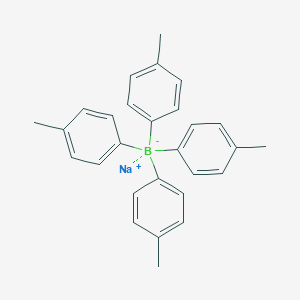

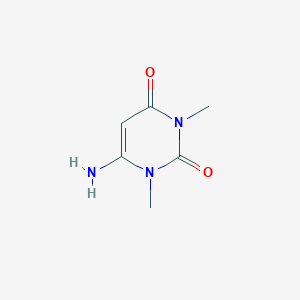

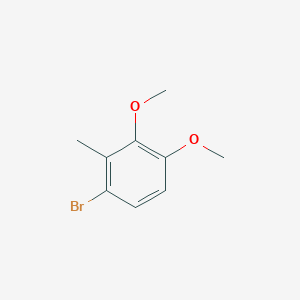

![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
